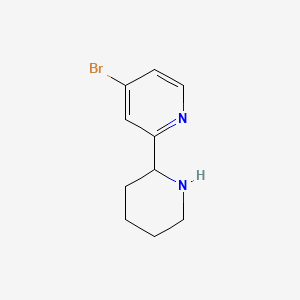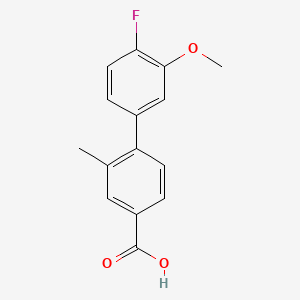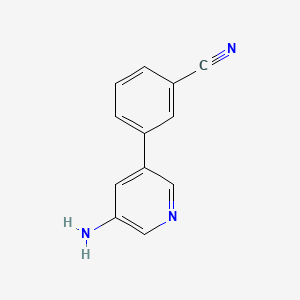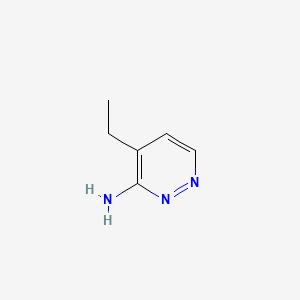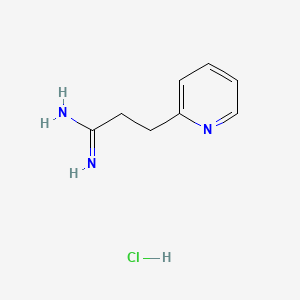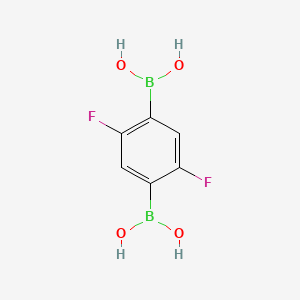
3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxy
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxy, also known as TEMPO, is a stable organic free radical that has been widely used in various scientific research applications. TEMPO has a unique structure that makes it an ideal candidate for many chemical reactions. Its synthesis method is relatively simple, and it has been extensively studied for its biochemical and physiological effects.
Mechanism Of Action
3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxy is a stable organic free radical that can undergo one-electron oxidation or reduction. It can react with various reactive species, including oxygen, nitrogen, and carbon-centered radicals. 3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxy can also form stable adducts with various molecules, including alcohols, amines, and thiols. The mechanism of action of 3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxy is complex and depends on the reaction conditions and the nature of the reactive species.
Biochemical And Physiological Effects
3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxy has been shown to have various biochemical and physiological effects. It has been shown to protect against oxidative stress in various cell types, including neurons and cardiomyocytes. 3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxy has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. In addition, 3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxy has been shown to have anti-cancer properties and can induce apoptosis in various cancer cell lines.
Advantages And Limitations For Lab Experiments
3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxy has several advantages for lab experiments, including its stability, ease of synthesis, and versatility. 3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxy is a stable free radical that can be easily stored and transported. Its synthesis method is relatively simple and can be easily scaled up for industrial applications. 3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxy is also versatile and can be used in various chemical reactions. However, 3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxy also has some limitations, including its reactivity with various molecules and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of 3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxy. One direction is the development of new synthesis methods for 3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxy and its derivatives. Another direction is the study of the mechanism of action of 3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxy in various biological systems. The use of 3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxy and its derivatives in drug delivery systems is also an area of future research. Finally, the development of new applications for 3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxy in organic synthesis, polymer chemistry, and biochemistry is an area of active research.
Conclusion:
3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxy is a stable organic free radical that has been extensively studied for its biochemical and physiological effects. Its synthesis method is relatively simple, and it has been widely used in various scientific research applications. 3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxy has several advantages for lab experiments, including its stability, ease of synthesis, and versatility. However, it also has some limitations, including its reactivity with various molecules and its potential toxicity at high concentrations. There are several future directions for the study of 3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxy, including the development of new synthesis methods, the study of its mechanism of action, and the development of new applications in organic synthesis, polymer chemistry, and biochemistry.
Synthesis Methods
3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxy can be synthesized through the oxidation of 2,2,6,6-tetramethylpiperidine-1-oxyl (3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxyH) using various oxidizing agents. The most commonly used oxidizing agent is sodium hypochlorite (NaClO), which can be easily obtained and is relatively cheap. Other oxidizing agents that have been used for the synthesis of 3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxy include manganese dioxide (MnO2), potassium permanganate (KMnO4), and lead tetraacetate (Pb(OAc)4). The synthesis of 3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxy is a simple and straightforward process that can be easily scaled up for industrial applications.
Scientific Research Applications
3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxy has been extensively used in various scientific research applications, including organic synthesis, polymer chemistry, and biochemistry. In organic synthesis, 3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxy has been used as a catalyst for the oxidation of alcohols to aldehydes or ketones. It has also been used as a mediator for the oxidation of primary amines to nitro compounds. In polymer chemistry, 3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxy has been used as a radical initiator for the polymerization of various monomers. In biochemistry, 3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxy has been used as a spin label for the study of protein structure and dynamics.
properties
CAS RN |
113872-32-5 |
|---|---|
Product Name |
3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxy |
Molecular Formula |
C8H14NO3 |
Molecular Weight |
172.204 |
IUPAC Name |
4-$l^{1} |
InChI |
InChI=1S/C8H14NO3/c1-7(2)5-12-6(10)8(3,4)9(7)11/h5H2,1-4H3 |
InChI Key |
DFPUSOQEKJCDQA-UHFFFAOYSA-N |
SMILES |
CC1(COC(=O)C(N1[O])(C)C)C |
synonyms |
3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxy |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



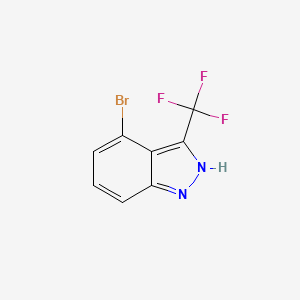
![Methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate](/img/structure/B596171.png)
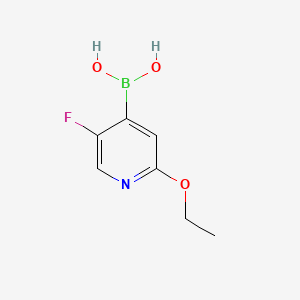
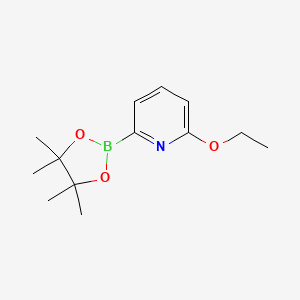
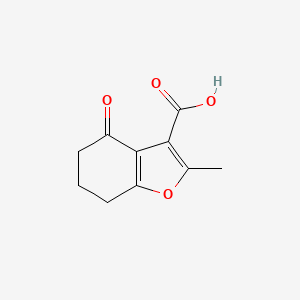
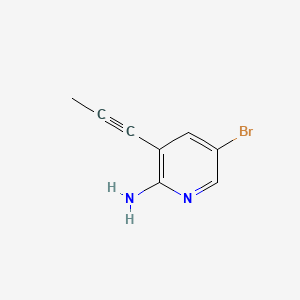
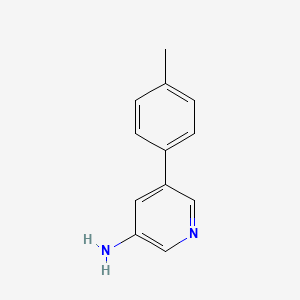
![4-Bromo-6-chlorobenzo[c][1,2,5]thiadiazole](/img/structure/B596181.png)
